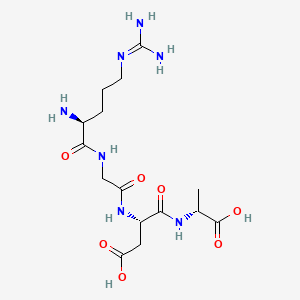![molecular formula C22H43NO4 B1623216 [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide CAS No. 40716-42-5](/img/structure/B1623216.png)
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group and two hydroxyethyl groups attached to an octadecenamide backbone. Its specific stereochemistry is denoted by the (9Z,12R) configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide typically involves the reaction of ricinoleic acid with diethanolamine. The process includes the following steps:
Esterification: Ricinoleic acid is esterified with ethanol to form ethyl ricinoleate.
Amidation: Ethyl ricinoleate is then reacted with diethanolamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadecenamide backbone can be reduced to form saturated amides.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with different functional groups.
科学研究应用
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
作用机制
The mechanism by which [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide exerts its effects involves interactions with cellular membranes and proteins. The hydroxy and hydroxyethyl groups facilitate binding to specific molecular targets, influencing pathways related to inflammation and microbial activity.
相似化合物的比较
Similar Compounds
- Ricinoleic acid diethanolamide
- 12-Hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
Uniqueness
Compared to similar compounds, [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is unique due to its specific stereochemistry and the presence of both hydroxy and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.
属性
CAS 编号 |
40716-42-5 |
|---|---|
分子式 |
C22H43NO4 |
分子量 |
385.6 g/mol |
IUPAC 名称 |
(Z,12R)-12-hydroxy-N,N-bis(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)23(17-19-24)18-20-25/h9,12,21,24-26H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
InChI 键 |
PDVQCPFKYPYROG-ZDKIGPTLSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
手性 SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N(CCO)CCO)O |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
Key on ui other cas no. |
40716-42-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)


![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)
